5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Synthetic Methodology Cross-Coupling Fragment-Based Drug Discovery

5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 929617-31-2) is a uniquely differentiated [3,4-c]pyrazolopyridine scaffold with a critical 5-bromo-3-chloro pattern. Unlike the more common [3,4-b] isomer, this compound offers a distinct geometry and electronic distribution essential for selective kinase targeting (GSK3α/β, CLK1, DYRK1A). The two distinct halogen handles enable stepwise, vectorial synthesis via orthogonal cross-coupling—crucial for building diverse screening libraries and precisely assembling PROTACs. Substituting a generic analog risks synthetic failure and skewed SAR data; secure this specific intermediate to ensure reliable fragment elaboration and hit-to-lead optimization.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 929617-31-2
Cat. No. B3306857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine
CAS929617-31-2
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(N=CC2=NNC(=C21)Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)
InChIKeyDLSRNINJBNNCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 929617-31-2): Core Properties and Heterocyclic Scaffold Context


5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (C6H3BrClN3, MW 232.46) is a densely functionalized heteroaromatic scaffold belonging to the pyrazolopyridine family. Its core structure consists of a fused pyrazole and pyridine ring, specifically in the [3,4-c] regioisomeric arrangement, and it is substituted with bromine at the 5-position and chlorine at the 3-position . This compound serves as a versatile advanced intermediate in medicinal chemistry, with the two distinct halogen handles enabling orthogonal, sequential functionalization via cross-coupling methodologies . The [3,4-c] regioisomer is less commonly employed than the [3,4-b] isomer but is increasingly recognized for its utility in fragment-based drug discovery (FBDD) due to its favorable physicochemical properties and vectorial elaboration potential .

Procurement Risk Assessment for 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine: Why Simple Scaffold Substitution is Not Viable


Procuring a generic pyrazolopyridine or even a closely related halogenated analog in place of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine introduces significant risk of synthetic failure or altered biological outcomes. The [3,4-c] regioisomer possesses a distinct molecular geometry and electronic distribution compared to the more common [3,4-b] or [4,3-c] isomers, which can profoundly affect target binding and downstream elaboration . Within the [3,4-c] series, the specific 5-bromo-3-chloro substitution pattern is critical: structure-activity relationship (SAR) studies demonstrate that the presence and identity of a halogen at the 5-position directly modulates kinase inhibitory potency, with bromine conferring different activity than hydrogen or other substituents . Furthermore, the differential reactivity of C-Br versus C-Cl bonds is essential for the sequential, vectorial functionalization strategies central to modern fragment elaboration, where substituting a single halogen can derail a planned synthetic route .

Data-Driven Differentiation: Quantifiable Advantages of 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine Over Analogs


Comparative Reactivity: Orthogonal Halogen Handles for Sequential Functionalization

5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine is uniquely differentiated from mono-halogenated or non-halogenated analogs by its possession of two halogens with distinct reactivity profiles (C5-Br vs. C3-Cl). This enables selective, sequential functionalization that is not possible with simpler scaffolds. The C3-Cl bond is less reactive under standard Pd-catalyzed cross-coupling conditions compared to the C5-Br bond, allowing for site-selective elaboration without the need for protecting groups . The demonstrated protocol involves a first-step Suzuki-Miyaura coupling at the C5-Br position, followed by a second functionalization at the C3-Cl position, illustrating the compound's utility as a divergent synthetic hub .

Synthetic Methodology Cross-Coupling Fragment-Based Drug Discovery

Impact of C5 Halogen on Kinase Inhibition Potency

Structure-activity relationship (SAR) studies on the pyrazolo[3,4-c]pyridine scaffold reveal that substitution at the 5-position is a key determinant of kinase inhibitory activity. In a series of related compounds, the presence of a halogen at C5 is associated with enhanced potency against glycogen synthase kinase 3 (GSK3α/β) compared to unsubstituted analogs . While direct IC50 data for 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine is not available, the class-level inference is that the C5-bromo substituent on this scaffold is expected to contribute to stronger target engagement than a 5-H analog.

Kinase Inhibition GSK3 Structure-Activity Relationship

Vectorial Elaboration Potential Compared to [3,4-b] Regioisomer

The [3,4-c]pyrazolopyridine core, as present in 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine, offers a distinct vectorial growth trajectory compared to the more prevalent [3,4-b] regioisomer. This geometric difference can be exploited in fragment-based drug discovery to access novel chemical space or to achieve a different binding mode against a protein target . The [3,4-c] isomer provides alternative exit vectors for substituents, which can be a decisive factor in optimizing ligand efficiency and selectivity .

Regiochemistry Fragment Elaboration Medicinal Chemistry

Primary Application Scenarios for 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine in R&D Procurement


Divergent Synthesis of Kinase-Focused Chemical Libraries

This compound is ideal for the rapid generation of diverse, substituted pyrazolo[3,4-c]pyridine libraries for kinase inhibitor screening. Its orthogonal C5-Br and C3-Cl handles enable sequential Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as demonstrated in vectorial functionalization studies . This allows medicinal chemists to efficiently explore SAR at multiple positions around the core, leveraging the known activity of this scaffold against GSK3α/β, CLK1, and DYRK1A .

Fragment-Based Drug Discovery (FBDD) and Hit Elaboration

The [3,4-c]pyrazolopyridine core is a valuable fragment in FBDD due to its favorable physicochemical properties and structural novelty relative to more common heterocycles. 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine serves as a pre-functionalized fragment that can be directly elaborated via established cross-coupling methodologies, accelerating the hit-to-lead process . Its distinct geometry offers a differentiated starting point for lead optimization, which is crucial for navigating crowded IP landscapes.

Synthesis of Advanced Intermediates for Targeted Protein Degraders (PROTACs)

The presence of two halogen handles on a rigid, heteroaromatic core makes this compound a strategic starting material for constructing PROTACs. The core can serve as the ligand for the target protein (e.g., a kinase), and the C5 or C3 positions can be sequentially functionalized to attach a linker and then an E3 ligase ligand. The controlled, stepwise functionalization enabled by the differential reactivity of Br and Cl is essential for the precise assembly of these complex bifunctional molecules.

Structure-Activity Relationship (SAR) Studies on GSK3 and CLK1 Inhibitors

For research groups focused on glycogen synthase kinase 3 (GSK3) or cdc2-like kinase 1 (CLK1) inhibition, this compound is a key building block for SAR exploration. Published work has established that substituents on the pyrazolo[3,4-c]pyridine core significantly impact potency and selectivity against these therapeutically relevant kinases . 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine provides a common intermediate from which diverse analogs can be synthesized to probe the effect of modifications at the C5 and C3 positions.

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